molecular formula C10H10ClN3O B12213345 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B12213345
M. Wt: 223.66 g/mol
InChI Key: CUNQIIZIGUKISX-UHFFFAOYSA-N
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Description

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates two privileged structures: a chloropyridine moiety and a 3-isopropyl-1,2,4-oxadiazole ring, creating a versatile building block with significant potential in developing novel bioactive molecules. The 1,2,4-oxadiazole heterocycle is renowned for its role as a bioisostere, effectively mimicking ester and amide functionalities while offering superior metabolic stability and resistance to hydrolysis, which is crucial for improving the pharmacokinetic properties of lead compounds . This derivative is of particular interest in early-stage pharmacological exploration. The 1,2,4-oxadiazole core is present in several commercially available drugs and has been extensively investigated for a wide spectrum of biological activities, including acting as agonists for receptors like the sphingosine-1-phosphate receptor 1 (S1P1) and the metabotropic glutamate receptor subtype 5 (mGlu5) . The specific substitution pattern on the oxadiazole ring, such as the isopropyl group at the 3-position, allows for fine-tuning of lipophilicity and steric bulk, which can critically influence a compound's affinity for its biological target and its overall drug-likeness. Researchers can leverage the reactive chlorine atom on the pyridine ring for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) or nucleophilic aromatic substitution, enabling the rapid generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This makes the compound an invaluable template for probing new chemical space in the search for therapeutics targeting conditions such as neurological disorders, infectious diseases, and cancer . Its primary research value lies in its application as a key intermediate for constructing more complex, target-specific molecules.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-4-3-5-12-8(7)11/h3-6H,1-2H3

InChI Key

CUNQIIZIGUKISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Formation of Amidoxime Precursors

The synthesis begins with the preparation of amidoxime intermediates derived from 2-chloronicotinonitrile. Reaction of 2-chloronicotinonitrile with hydroxylamine hydrochloride in ethanol/water (5:1 v/v) under reflux conditions generates the corresponding amidoxime (Intermediate A ) (Scheme 1).

Reaction Conditions :

  • Temperature: 80–90°C

  • Time: 4–6 hours

  • Yield: 70–85%

Cyclodehydration with Isopropyl Acyl Chloride

Intermediate A undergoes cyclization with isobutyryl chloride (propan-2-yl carbonyl chloride) in toluene at 110–120°C, facilitated by a base such as potassium carbonate. This step forms the 1,2,4-oxadiazole ring via elimination of HCl (Scheme 1).

Optimization Insights :

  • Solvent : Toluene > Acetonitrile (higher yields due to better azeotropic removal of water).

  • Catalyst : K₂CO₃ (1.2 equivalents) minimizes side reactions.

  • Yield : 55–65% after recrystallization (ethanol).

Scheme 1 :

2-ChloronicotinonitrileNH2OH\cdotpHCl, EtOH/H2OIntermediate A(CH3)2CHCOCl, tolueneTarget Compound\text{2-Chloronicotinonitrile} \xrightarrow{\text{NH}2\text{OH·HCl, EtOH/H}2\text{O}} \text{Intermediate A} \xrightarrow{\text{(CH}3\text{)}2\text{CHCOCl, toluene}} \text{Target Compound}

One-Pot Synthesis via Vilsmeier-Haack Reagent Activation

Carboxylic Acid Activation

An alternative route employs 2-chloronicotinic acid as the starting material. Activation of the carboxylic acid group using Vilsmeier reagent (POCl₃/DMF) forms a reactive intermediate, which reacts with isopropyl amidoxime to yield the target compound in a single pot (Scheme 2).

Key Parameters :

  • Molar Ratio : 1:1.2 (acid to amidoxime).

  • Temperature : 0°C (initial), then 25°C for 12 hours.

  • Yield : 68–72% (no purification required).

Advantages :

  • Avoids isolation of intermediates.

  • Reduces reaction time by 40% compared to stepwise methods.

Scheme 2 :

2-Chloronicotinic AcidPOCl3/DMFActivated Intermediate(CH3)2CHC(NH2)NOHTarget Compound\text{2-Chloronicotinic Acid} \xrightarrow{\text{POCl}3/\text{DMF}} \text{Activated Intermediate} \xrightarrow{\text{(CH}3\text{)}2\text{CHC(NH}2\text{)NOH}} \text{Target Compound}

Microwave-Assisted Cycloaddition of Nitrile Oxides

Generation of Nitrile Oxide

3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbonitrile oxide is prepared in situ from 3-(propan-2-yl)-5-(hydroxyimino)-1,2,4-oxadiazole using chloramine-T under microwave irradiation (Scheme 3).

[3+2] Cycloaddition with 2-Chloropyridine

The nitrile oxide undergoes cycloaddition with 2-chloropyridine at 120°C for 15 minutes, producing the target compound with high regioselectivity.

Reaction Metrics :

  • Microwave Power : 300 W.

  • Solvent : DMF (2 mL).

  • Yield : 78–82%.

Table 1 : Comparison of Microwave vs. Conventional Heating

ParameterMicrowave MethodConventional Method
Time15 minutes6 hours
Yield80%55%
Purity (HPLC)98%90%

Post-Functionalization of Preformed Oxadiazoles

Suzuki-Miyaura Coupling Approach

A modular strategy involves coupling 3-(propan-2-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole with 2-chloropyridine-3-boronic acid under Pd(PPh₃)₄ catalysis (Scheme 4).

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃ (2 equivalents).

  • Solvent : Dioxane/H₂O (4:1).

  • Yield : 60–65%.

Limitations :

  • Requires stringent anhydrous conditions.

  • Boronic acid derivative synthesis adds steps.

Critical Analysis of Methodologies

Yield and Scalability

  • Cyclization of Amidoximes : Most scalable (up to 100 g batches).

  • Microwave Method : Highest yield but limited to small-scale synthesis.

Purity and By-Product Formation

  • Major By-Products :

    • Unreacted amidoxime (5–10% in stepwise methods).

    • Di-oxadiazole derivatives (3–5% in cycloaddition routes).

Table 2 : By-Product Profiles Across Methods

MethodBy-ProductsPurity (%)
CyclizationUnreacted acyl chloride92–95
Vilsmeier ActivationNone detected98
MicrowaveDi-oxadiazoles97

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Drug Development

The unique structure of 2-chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine makes it a candidate for drug development. Research indicates that compounds containing oxadiazole and pyridine rings exhibit significant biological activities, including anti-cancer properties. For instance, studies have shown that derivatives of pyridine can inhibit various kinases involved in cancer progression .

Case Study: Inhibition of Kinases
In a study on imidazo[4,5-b]pyridine-based kinase inhibitors, similar structural motifs were found to effectively inhibit the growth of FLT3-ITD-positive acute myeloid leukemia (AML) tumors in vivo. This suggests that compounds like this compound could potentially be optimized for similar therapeutic effects .

Antimicrobial Activity

Research has indicated that heterocycles such as oxadiazoles possess antimicrobial properties. The incorporation of the oxadiazole moiety into the pyridine structure may enhance the compound's ability to combat bacterial infections. Preliminary studies suggest that derivatives can show varying degrees of activity against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
2-Chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamideE. coli50 µM
5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazoleS. aureus75 µM

Synthetic Chemistry

The synthesis of compounds like this compound often involves catalytic reactions using transition metals such as palladium and copper. These catalysts facilitate the formation of complex structures through various coupling reactions .

Example Reaction Pathway
The synthesis could involve:

  • Formation of the oxadiazole ring via cyclization.
  • Substitution reactions on the pyridine ring to introduce the chloro and isopropyl groups.

Mechanism of Action

The mechanism by which 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate biological activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes .

Comparison with Similar Compounds

Structural Variations and Key Parameters

The primary structural variations among analogues of 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine lie in the substituents on the 1,2,4-oxadiazole ring. These modifications influence physicochemical properties such as lipophilicity, steric bulk, and electronic effects. Below is a comparative table of key compounds:

Compound Name (CAS) Oxadiazole Substituent Molecular Formula Molecular Weight Key Features/Implications Evidence ID
This compound Propan-2-yl (isopropyl) C10H10ClN3O 223.66* Moderate lipophilicity; balanced steric bulk
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole (1708250-85-4) 2-(Difluoromethoxy)phenyl C14H8ClF2N3O2 335.68 Enhanced electronegativity; improved metabolic stability
2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine (1239747-93-3) Cyclopropyl C10H8ClN3O 221.64 Conformational rigidity; reduced steric hindrance
2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (890095-56-4) Methyl C8H6ClN3O 195.61 Increased solubility; lower molecular weight
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole (25434-84-8) 2,4-Dimethylphenyl C15H12ClN3O 285.73 Aromatic conjugation; potential π-π stacking interactions

*Calculated molecular weight based on formula.

Substituent Effects and Implications

  • Propan-2-yl (Target Compound) : The branched alkyl chain provides moderate lipophilicity (logP ~2.5–3.0 estimated), balancing solubility and membrane permeability. Its steric bulk may hinder enzymatic degradation, enhancing metabolic stability compared to smaller substituents like methyl .
  • Its smaller size compared to isopropyl may reduce steric hindrance, favoring interactions with shallow binding pockets .
  • Methyl (CAS 890095-56-4) : The methyl group minimizes steric bulk, increasing aqueous solubility (logP ~1.5–2.0 estimated). This makes the compound suitable for formulations requiring high bioavailability but may reduce target residence time due to faster metabolism .
  • 2,4-Dimethylphenyl (CAS 25434-84-8) : The aromatic substituent facilitates π-π stacking with hydrophobic residues in protein targets. Methyl groups at positions 2 and 4 enhance steric shielding, protecting the oxadiazole ring from nucleophilic attack .

Pharmacological and Industrial Relevance

  • Agrochemical Applications : Compounds with lipophilic substituents (e.g., propan-2-yl, 2,4-dimethylphenyl) are candidates for herbicides or insecticides due to their ability to penetrate plant cuticles or insect exoskeletons .
  • Pharmaceutical Potential: Fluorinated analogues (e.g., CAS 1708250-85-4) are likely explored as kinase inhibitors, leveraging fluorine’s electronegativity for hydrogen bonding with ATP-binding pockets .
  • Synthetic Accessibility: Methyl-substituted derivatives (CAS 890095-56-4) are cost-effective to synthesize, with commercial availability noted at lower price points (e.g., €457/250 mg) .

Biological Activity

2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS No. 1120245-52-4) is a compound featuring a pyridine ring and an oxadiazole moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure and properties of this compound are summarized in the table below:

PropertyValue
Molecular Formula C₁₀H₁₀ClN₃O
Molecular Weight 223.66 g/mol
IUPAC Name 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole
Appearance Powder
Storage Temperature Room Temperature

Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of anticancer activities. Specifically, compounds containing the oxadiazole moiety have been shown to inhibit various tumor cell lines. A study reported that certain oxadiazole derivatives displayed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others, with IC₅₀ values as low as 2.76 µM for some derivatives .

Enzyme Inhibition

The biological activity of oxadiazoles often involves the inhibition of key enzymes associated with various diseases. For instance, studies have highlighted the ability of oxadiazole derivatives to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and other pathological conditions .

Case Studies

  • Anticancer Efficacy : A derivative structurally similar to this compound was tested against a panel of human tumor cell lines. The results showed promising anticancer activity with IC₅₀ values indicating selective toxicity towards cancerous cells compared to non-tumor cells .
  • Antimicrobial Activity : In vitro studies on related compounds demonstrated significant antibacterial activity against common pathogens. These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The ability to inhibit key enzymes involved in cellular processes may contribute to its anticancer and antimicrobial effects.

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